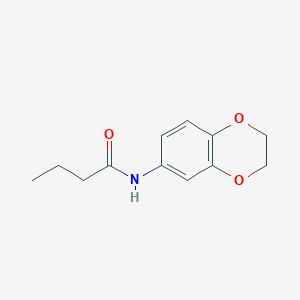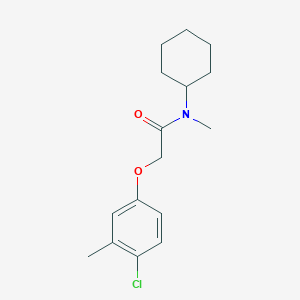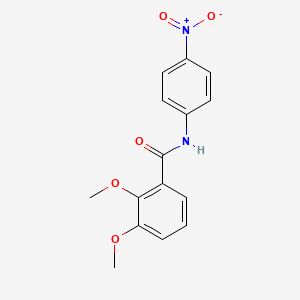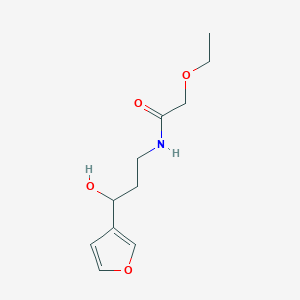![molecular formula C19H12Cl4N2O2 B2520565 3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide CAS No. 339009-12-0](/img/structure/B2520565.png)
3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various benzamide derivatives and their complexes has been explored in several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, a group of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides was synthesized to investigate their effects on blood glucose levels . Other studies have reported the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties , and the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide as a novel non-peptide CCR5 antagonist .
Molecular Structure Analysis
X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and complexes, revealing details such as atom positions, bond lengths, bond angles, and dihedral angles. In the case of the copper(II) complexes, a stable planar geometry around the central ion was observed due to the coordination of two large monodentate ligands and two chloride anions . The crystal structures of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and its cyclohexanediyl counterpart were also determined, showing significant dihedral angles between the pyridine rings .
Chemical Reactions Analysis
The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine were studied, leading to the formation of different products depending on the reaction conditions . The title compound in another study, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, was synthesized via a reaction involving microwave irradiation, demonstrating the versatility of benzamide derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The synthesized benzamide derivatives and complexes were characterized by various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. The cytotoxicity of these compounds was evaluated against several human cancer cell lines, with some derivatives showing significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The hyperglycemic and hypoglycemic activities of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides were also assessed, with varying degrees of activity observed depending on the substituents attached to the heterocyclic ring . Additionally, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was investigated, revealing that these compounds were more active than reference drugs against certain strains of bacteria and fungi .
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization Reactions
The synthesis and functionalization of compounds related to 3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide involve complex reactions that are fundamental in organic chemistry. Studies have explored the reactions of carboxylic acids and acid chlorides with diamines, leading to the formation of carboxamides and other heterocyclic derivatives. These processes are crucial for creating compounds with potential applications in drug development and material science (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Activity
Compounds structurally related to 3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide have been synthesized and tested for their antimicrobial properties. Research indicates that some of these compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Material Science and Polymer Synthesis
In the realm of material science, the synthesis of polyamides and related polymers incorporating benzoyl and carboxamide groups has been explored. These materials are noted for their thermal stability and solubility in various solvents, making them suitable for a wide range of applications, from electronics to coatings (Hsiao, Yang, & Chen, 2000).
Anticonvulsant and Antipsychotic Potential
Structural analogs of 3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide have been studied for their potential anticonvulsant and antipsychotic effects. These studies are crucial in the search for new therapeutic agents with improved efficacy and safety profiles for treating neurological disorders (Kubicki, Bassyouni, & Codding, 2000).
Cancer Research
In cancer research, derivatives of 3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide have been synthesized and evaluated for their anticancer properties. These studies aim to identify compounds that can effectively target cancer cells while minimizing toxicity to healthy tissues (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
3,4-dichloro-N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O2/c20-14-4-1-11(7-16(14)22)9-25-10-13(3-6-18(25)26)24-19(27)12-2-5-15(21)17(23)8-12/h1-8,10H,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQZKKXLTMLYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)
![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)


![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)


